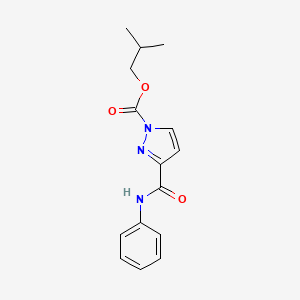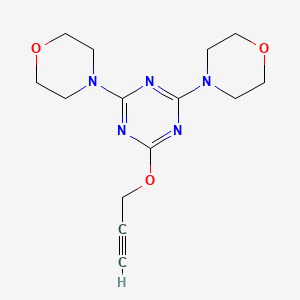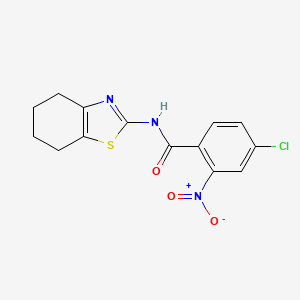![molecular formula C20H21NO3 B5832875 2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5832875.png)
2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . The ethoxyphenyl group is a common substituent in organic chemistry, composed of a phenyl group, where one hydrogen atom is substituted by an ethoxy group (–O–CH2CH3) .
Molecular Structure Analysis
The molecular structure of pyrrole consists of a five-membered ring with alternating single and double bonds, and a nitrogen atom replacing one of the carbon atoms . The ethoxyphenyl group consists of a six-membered carbon ring (phenyl group) attached to an ethoxy group .Chemical Reactions Analysis
Pyrrole undergoes electrophilic substitution reactions more readily than benzene, and these reactions normally occur at the 2-position . The reactions of ethoxyphenyl compounds would depend on the specific compound and conditions .Physical And Chemical Properties Analysis
Pyrrole is a colorless liquid that is sparingly soluble in water but dissolves in ethanol and ether . The physical and chemical properties of ethoxyphenyl compounds would depend on the specific compound .Scientific Research Applications
Organic Electronics and Semiconductors
The compound’s unique structure makes it an excellent candidate for organic field-effect transistors (OFETs) and other electronic devices. Researchers have synthesized derivatives based on the diketopyrrolopyrrole (DPP) core, such as 2,5-dihexadecyl-3,6-bis(5-(3-hexylthiophen-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP(3HT)₂) . Key features include:
Photovoltaics and Solar Cells
DPP derivatives, including Oprea1_368693, have been explored for use in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). Their solution processability and favorable optoelectronic properties make them attractive materials for efficient energy conversion .
Materials Science and Nanotechnology
The compound’s well-defined molecular weight and high purity allow for precise engineering of its properties. Researchers have investigated its use in nanomaterials, thin films, and nanostructured devices .
Operations Research (OR) Applications
Okay, this one is a bit different! 😄 While not directly related to the compound itself, OR applications are essential in decision-making fields. If you’re interested in optimizing processes, logistics, or resource allocation, consider exploring OR methodologies .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-ethoxyphenyl)-4-methoxy-1,3-dimethylcyclohepta[c]pyrrol-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-5-24-16-11-9-15(10-12-16)21-13(2)19-17(22)7-6-8-18(23-4)20(19)14(21)3/h6-12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKPASLBKPXDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C3C(=O)C=CC=C(C3=C2C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5832797.png)

![2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5832821.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5832828.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)thiourea](/img/structure/B5832845.png)
![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5832850.png)





